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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals avoid

contamination in Loop-Mediated Isothermal Amplification (LAMP) assays.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in a LAMP assay?

A1: Due to its high sensitivity, LAMP assays are prone to contamination, which can lead to

false-positive results.[1][2] The main sources of contamination are:

Carryover Contamination: Amplicons from previous LAMP reactions are a significant source

of contamination.[3] These stable DNA molecules can become aerosolized and contaminate

laboratory surfaces, equipment, and reagents.[3][4]

Cross-Contamination: The transfer of genetic material between samples can occur through

improper handling, shared reagents, or contaminated pipette tips.

Environmental Contamination: DNA or RNA from the environment, laboratory personnel, or

other experiments can be introduced into the assay.

Q2: What are the essential best practices to prevent contamination in my LAMP assay setup?

A2: A multi-faceted approach is crucial for preventing contamination. Key practices include:
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Workspace Separation: Physically separate the pre-amplification (reagent and master mix

preparation) and post-amplification (amplification and analysis) areas.[3] Ideally, these

should be in different rooms.[3]

Aseptic Technique: Always wear a clean lab coat and gloves.[5] Change gloves frequently,

especially after handling potential contaminants.[6]

Dedicated Equipment: Use dedicated sets of pipettes, tube racks, and other equipment for

pre- and post-amplification steps.

Filter Pipette Tips: Always use aerosol-resistant filter pipette tips to prevent contamination of

pipettes.[3]

Reagent Management: Aliquot reagents into smaller, single-use volumes to avoid

contaminating stock solutions.[5][7]

Proper Controls: Always include no-template controls (NTCs) in every experiment to monitor

for contamination.[7]

Q3: How can I effectively decontaminate my workspace and equipment?

A3: Regular and thorough decontamination is critical.

Surface Cleaning: Before and after each experiment, clean work surfaces with a 10% bleach

solution, followed by a rinse with DNAse/RNAse-free water and 70% ethanol.[3][5]

UV Irradiation: Use a UV lamp to irradiate work surfaces and equipment in a biosafety

cabinet or PCR enclosure.

Chemical Decontamination: Solutions like DNA-Zap™ or RNase AWAY® can be used to

remove DNA and RNA contaminants from surfaces.[5]

Q4: Are there any enzymatic methods to control carryover contamination?

A4: Yes, using Uracil-DNA-Glycosylase (UDG) in combination with deoxyuridine triphosphate

(dUTP) is a highly effective method.[1][2][8][9]
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Mechanism: During the LAMP reaction, dUTP is incorporated into the amplicons instead of

dTTP. In subsequent reactions, UDG is added during the setup. This enzyme specifically

degrades any uracil-containing DNA (amplicons from previous reactions) before the

amplification begins, leaving the native DNA template intact.[6] The UDG is then inactivated

by the high temperature of the LAMP reaction.[1]
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Issue Potential Cause Recommended Solution

False positives in No-Template

Controls (NTCs)

Carryover amplicon

contamination.

1. Thoroughly decontaminate

all work areas and equipment

with 10% bleach.[3]2. Use

fresh aliquots of all reagents.

[5][7]3. Incorporate a

UDG/dUTP system into your

assay.[1][2][8][9]

Cross-contamination between

samples.

1. Ensure proper aseptic

technique and change gloves

frequently.[5][6]2. Use filter

pipette tips for all liquid

handling steps.[3]3. Prepare

NTCs in a separate, clean area

before handling positive

samples.[7]

Contaminated reagents or

consumables.

1. Use certified DNA/RNA-free

plasticware and reagents.2.

Aliquot reagents into smaller

working stocks to minimize the

risk of contaminating the main

stock.[5][7]

Inconsistent or sporadic false

positives
Aerosol contamination.

1. Perform all pre-amplification

steps in a dedicated, still-air

environment like a PCR

hood.2. Avoid opening tubes

after amplification in the pre-

amplification area.[5][7]

Contaminated equipment

(pipettes, centrifuges).

1. Regularly clean and

decontaminate all equipment

according to the

manufacturer's instructions.2.

Use dedicated equipment for

pre- and post-amplification.
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Experimental Protocols
Protocol 1: General Aseptic Technique for LAMP Assay
Setup

Prepare the pre-amplification area by cleaning all surfaces, pipettes, and tube racks with

10% bleach, followed by DNAse/RNAse-free water, and then 70% ethanol.

Wear a clean lab coat and fresh gloves.

Thaw all reagents on ice.

Prepare the master mix in a designated clean area or a PCR hood.

When dispensing the master mix, use fresh, sterile filter pipette tips for each reaction tube.

Add the samples and controls to the reaction tubes in a separate area from where the

master mix was prepared.

Seal the reaction tubes or plates securely before moving to the amplification area.

After the LAMP reaction, dispose of all used tubes and tips in a sealed bag to prevent

aerosolization of amplicons.

Clean the post-amplification area thoroughly after the experiment.

Protocol 2: Incorporation of UDG for Carryover
Contamination Control

Substitute dTTP with an equal concentration of dUTP in the LAMP reaction mix.

Add Uracil-DNA-Glycosylase (UDG) to the master mix at the manufacturer's recommended

concentration.

Assemble the LAMP reactions as usual.

Before the isothermal amplification step, include an initial incubation step at a temperature

optimal for UDG activity (typically 25-37°C) for 5-10 minutes. This allows the UDG to
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degrade any contaminating amplicons from previous reactions.

Proceed with the standard LAMP incubation temperature (e.g., 65°C). The heat will

inactivate the UDG, allowing for the amplification of the target DNA.[1]

Quantitative Data Summary
Contamination Control

Method
Reported Efficacy Reference

Cod-UNG-rRT-LAMP

Capable of eliminating up to

2.63 ± 0.17 pg of contaminants

per reaction.

[8][9]

rRT-LAMP with UDG

Can eliminate as much as

1x10-16 g/per reaction of

contaminants.

[1]
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Caption: Workflow for LAMP assay setup incorporating contamination control best practices.
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Caption: Logical flow of using UDG for enzymatic control of carryover contamination in LAMP

assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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